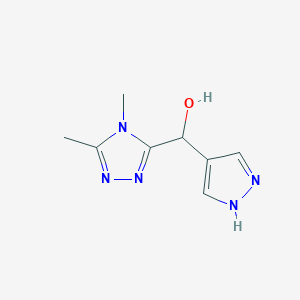
(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound that features a triazole ring and a pyrazole ring, both of which are heterocyclic structures containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate triazole and pyrazole precursors under controlled conditions. One common method involves the use of a base-catalyzed reaction where the triazole and pyrazole rings are formed through cyclization reactions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrogen atoms on the triazole and pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in applications such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and affecting downstream pathways.
Comparison with Similar Compounds
Similar Compounds
(Dimethyl-4H-1,2,4-triazol-3-yl)methanol: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
(1H-Pyrazol-4-yl)methanol:
Uniqueness
(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both triazole and pyrazole rings. This dual-ring structure enhances its chemical reactivity and potential for diverse applications. The combination of these rings allows for interactions with a broader range of molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H11N5O/c1-5-11-12-8(13(5)2)7(14)6-3-9-10-4-6/h3-4,7,14H,1-2H3,(H,9,10) |
InChI Key |
FXXUACGPSBGGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


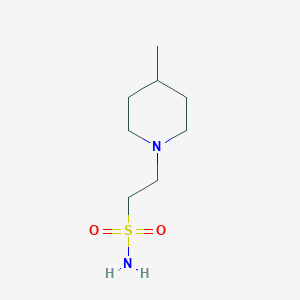
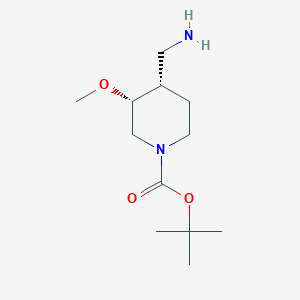
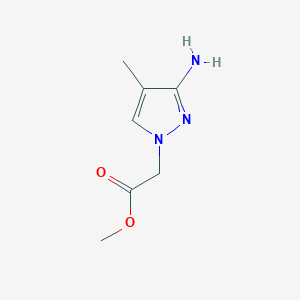
![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)
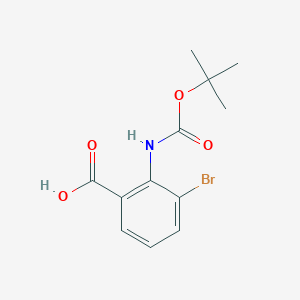

![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
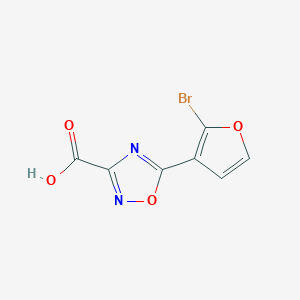
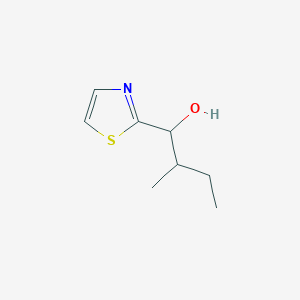

![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)

